2-[3-(1H-indol-3-yl)propyl]-7-(2,3,4-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-[3-(1H-indol-3-yl)propyl]-7-(2,3,4-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that features a unique combination of indole, trimethoxyphenyl, and triazolopyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1H-indol-3-yl)propyl]-7-(2,3,4-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the indole and triazolopyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[3-(1H-indol-3-yl)propyl]-7-(2,3,4-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the indole and triazolopyrimidine rings
Common Reagents and Conditions
Common reagents include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the yield and selectivity of the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the compound .
Scientific Research Applications
2-[3-(1H-indol-3-yl)propyl]-7-(2,3,4-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-[3-(1H-indol-3-yl)propyl]-7-(2,3,4-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors, while the triazolopyrimidine ring can interact with enzymes and other proteins. These interactions can modulate biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Triazolopyrimidine Derivatives: Compounds such as 1,2,4-triazolo[1,5-a]pyrimidine derivatives are structurally related and have comparable pharmacological properties
Uniqueness
What sets 2-[3-(1H-indol-3-yl)propyl]-7-(2,3,4-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine apart is the combination of the indole and triazolopyrimidine moieties, which may confer unique biological activities and therapeutic potential not seen in other compounds .
Properties
Molecular Formula |
C25H25N5O3 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-[3-(1H-indol-3-yl)propyl]-7-(2,3,4-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C25H25N5O3/c1-31-21-12-11-18(23(32-2)24(21)33-3)20-13-14-26-25-28-22(29-30(20)25)10-6-7-16-15-27-19-9-5-4-8-17(16)19/h4-5,8-9,11-15,27H,6-7,10H2,1-3H3 |
InChI Key |
SHQMCNBPBILBMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=CC=NC3=NC(=NN23)CCCC4=CNC5=CC=CC=C54)OC)OC |
Origin of Product |
United States |
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